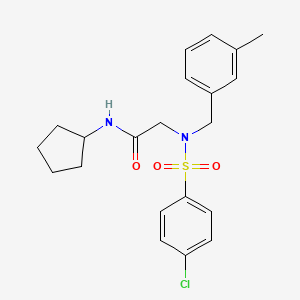
2-(4-chloro-N-(3-methylbenzyl)phenylsulfonamido)-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-N-(3-methylbenzyl)phenylsulfonamido)-N-cyclopentylacetamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is a G protein-coupled receptor that is expressed on the surface of many cell types, including immune cells. CPI-444 has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Mechanism of Action
2-(4-chloro-N-(3-methylbenzyl)phenylsulfonamido)-N-cyclopentylacetamide works by blocking the adenosine A2A receptor, which is involved in regulating immune cell function. By blocking this receptor, 2-(4-chloro-N-(3-methylbenzyl)phenylsulfonamido)-N-cyclopentylacetamide can enhance the anti-tumor immune response, leading to tumor regression.
Biochemical and Physiological Effects:
2-(4-chloro-N-(3-methylbenzyl)phenylsulfonamido)-N-cyclopentylacetamide has been shown to have a range of biochemical and physiological effects, including the modulation of cytokine production, the activation of immune cells, and the inhibition of tumor growth. In addition, 2-(4-chloro-N-(3-methylbenzyl)phenylsulfonamido)-N-cyclopentylacetamide has been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-chloro-N-(3-methylbenzyl)phenylsulfonamido)-N-cyclopentylacetamide is its specificity for the adenosine A2A receptor, which makes it a useful tool for investigating the role of this receptor in immune cell function and tumor growth. However, one limitation of 2-(4-chloro-N-(3-methylbenzyl)phenylsulfonamido)-N-cyclopentylacetamide is that it has only been tested in preclinical models, and further research is needed to determine its efficacy and safety in humans.
Future Directions
There are several potential future directions for research on 2-(4-chloro-N-(3-methylbenzyl)phenylsulfonamido)-N-cyclopentylacetamide. One area of interest is the development of combination therapies that combine 2-(4-chloro-N-(3-methylbenzyl)phenylsulfonamido)-N-cyclopentylacetamide with other anti-cancer agents, such as checkpoint inhibitors or chemotherapy drugs. Another area of interest is the investigation of 2-(4-chloro-N-(3-methylbenzyl)phenylsulfonamido)-N-cyclopentylacetamide in other disease settings, such as autoimmune disorders or infectious diseases. Finally, further research is needed to determine the optimal dosing and administration schedule for 2-(4-chloro-N-(3-methylbenzyl)phenylsulfonamido)-N-cyclopentylacetamide in humans.
Synthesis Methods
2-(4-chloro-N-(3-methylbenzyl)phenylsulfonamido)-N-cyclopentylacetamide can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis method has been described in detail in several scientific publications.
Scientific Research Applications
2-(4-chloro-N-(3-methylbenzyl)phenylsulfonamido)-N-cyclopentylacetamide has been the subject of numerous scientific studies, which have investigated its potential as a therapeutic agent in the treatment of cancer. In preclinical studies, 2-(4-chloro-N-(3-methylbenzyl)phenylsulfonamido)-N-cyclopentylacetamide has been shown to have anti-tumor activity in a variety of different cancer types, including melanoma, non-small cell lung cancer, and renal cell carcinoma.
properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-16-5-4-6-17(13-16)14-24(15-21(25)23-19-7-2-3-8-19)28(26,27)20-11-9-18(22)10-12-20/h4-6,9-13,19H,2-3,7-8,14-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQDLHXLKKFHOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(CC(=O)NC2CCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

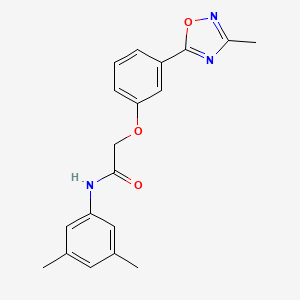
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688593.png)
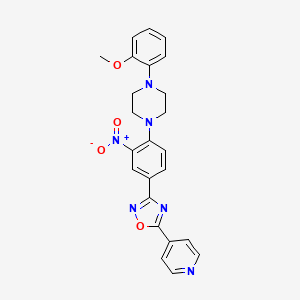


![4-chloro-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7688617.png)

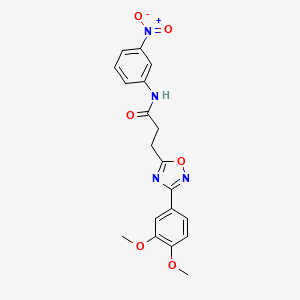
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7688634.png)
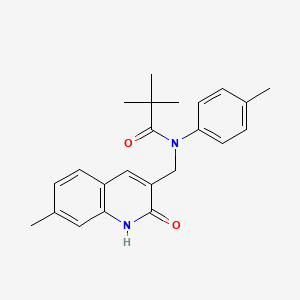

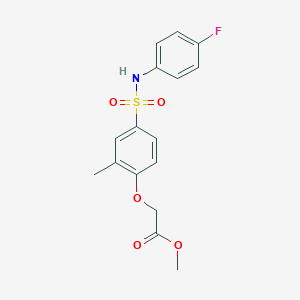

![(E)-N'-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7688686.png)